molecular formula C12H9ClN2O2 B15076871 N'-(3-Chlorobenzylidene)-2-furohydrazide

N'-(3-Chlorobenzylidene)-2-furohydrazide

Cat. No.: B15076871
M. Wt: 248.66 g/mol
InChI Key: MBAWSJRIOFSHHD-RIYZIHGNSA-N
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Description

N’-(3-Chlorobenzylidene)-2-furohydrazide is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chlorobenzylidene)-2-furohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-furohydrazide. The reaction is usually carried out in the presence of a catalytic amount of glacial acetic acid, which acts as a catalyst to facilitate the formation of the hydrazone bond. The reaction mixture is heated under reflux conditions for a few hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(3-Chlorobenzylidene)-2-furohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chlorobenzylidene)-2-furohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzylidene ring .

Scientific Research Applications

N’-(3-Chlorobenzylidene)-2-furohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(3-Chlorobenzylidene)-2-furohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with the synthesis of bacterial cell walls or disrupt cellular processes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells through various pathways, including caspase-independent mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-Chlorobenzylidene)-2-furohydrazide is unique due to its specific structural features, such as the presence of both a furan ring and a chlorobenzylidene moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar hydrazone compounds.

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H9ClN2O2/c13-10-4-1-3-9(7-10)8-14-15-12(16)11-5-2-6-17-11/h1-8H,(H,15,16)/b14-8+

InChI Key

MBAWSJRIOFSHHD-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

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